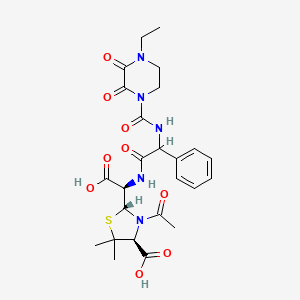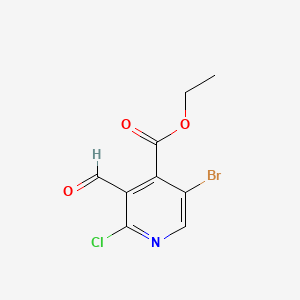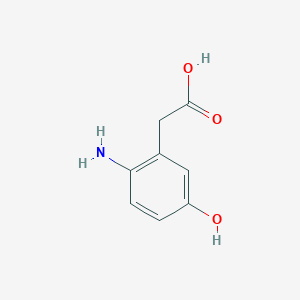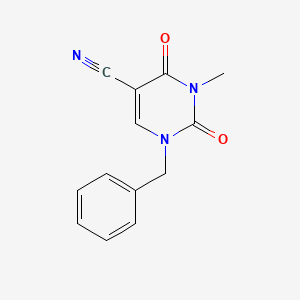
2-Chloro-4,5-(methylenedioxy)benZylZinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,5-(methylenedioxy)benzylzinc chloride, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4,5-(methylenedioxy)benzylzinc chloride typically involves the reaction of 2-Chloro-4,5-(methylenedioxy)benzyl chloride with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The zinc reagent is often activated by heating or using a catalyst to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for reagent addition and product isolation is common to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4,5-(methylenedioxy)benzylzinc chloride undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).
Major Products
Applications De Recherche Scientifique
2-Chloro-4,5-(methylenedioxy)benzylzinc chloride is used in various scientific research applications:
Chemistry: It is a valuable reagent in organic synthesis for constructing complex molecules.
Biology: It can be used to synthesize biologically active compounds for drug discovery and development.
Medicine: Its derivatives may have potential therapeutic applications.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4,5-(methylenedioxy)benzylzinc chloride involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride: Another organometallic compound used in similar reactions.
2-Chloro-4,5-(methylenedioxy)benzyl lithium: A more reactive compound used in specialized synthetic applications.
Uniqueness
2-Chloro-4,5-(methylenedioxy)benzylzinc chloride is unique due to its moderate reactivity, making it suitable for a wide range of reactions without the need for extreme conditions. Its stability in THF also makes it convenient for handling and storage .
Propriétés
Formule moléculaire |
C8H6Cl2O2Zn |
|---|---|
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
5-chloro-6-methanidyl-1,3-benzodioxole;chlorozinc(1+) |
InChI |
InChI=1S/C8H6ClO2.ClH.Zn/c1-5-2-7-8(3-6(5)9)11-4-10-7;;/h2-3H,1,4H2;1H;/q-1;;+2/p-1 |
Clé InChI |
AVCULESGQJPUPR-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC2=C(C=C1Cl)OCO2.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(cis-2-Pentenyloxy)methyl]phenylZinc bromide](/img/structure/B14883721.png)

![7-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14883744.png)

![Tert-butyl ((6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate](/img/structure/B14883760.png)

![Tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14883776.png)

![ethyl 1-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14883793.png)

![3-Ethynylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14883806.png)
![[4-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B14883821.png)

